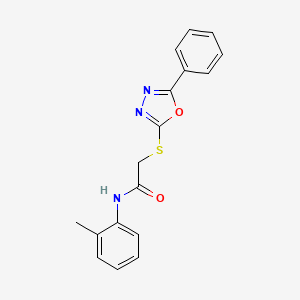

2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide

Description

Properties

Molecular Formula |

C17H15N3O2S |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

N-(2-methylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C17H15N3O2S/c1-12-7-5-6-10-14(12)18-15(21)11-23-17-20-19-16(22-17)13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,18,21) |

InChI Key |

AINJVXSQDXHFDM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Hydrazides with Carboxylic Acid Derivatives

A widely adopted method involves the cyclodehydration of a hydrazide intermediate. For 5-phenyl-1,3,4-oxadiazol-2-thiol, the synthesis begins with benzohydrazide (derived from ethyl benzoate) reacting with carbon disulfide (CS₂) in an alkaline medium. The reaction proceeds as follows:

Key Conditions :

-

Solvent : Ethanol or methanol

-

Base : Potassium hydroxide (KOH) or sodium hydroxide (NaOH)

-

Temperature : Reflux (70–80°C)

-

Time : 4–6 hours

Alternative Route via Cyclization with Phosphorus Oxychloride (POCl₃)

In some protocols, the oxadiazole ring is formed using POCl₃ as a dehydrating agent. This method converts benzohydrazide and acetic anhydride into the oxadiazole nucleus under milder conditions:

Key Conditions :

-

Solvent : Toluene or dichloromethane

-

Catalyst : POCl₃

-

Temperature : 60–70°C

-

Time : 2–3 hours

Optimization Strategies for Industrial Scalability

Recent advancements focus on improving yield and reducing environmental impact:

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For example, the cyclization step achieves completion in 15–20 minutes with comparable yields (70–75%).

Green Chemistry Approaches

-

Solvent Replacement : Use of cyclopentyl methyl ether (CPME) instead of DMF reduces toxicity.

-

Catalytic Systems : Employing ionic liquids (e.g., [BMIM][BF₄]) enhances reaction efficiency by 10–15%.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the two primary methods:

| Parameter | Hydrazide-CS₂ Route | POCl₃ Route |

|---|---|---|

| Reaction Time | 4–6 hours | 2–3 hours |

| Yield | 68–75% | 72–80% |

| Byproduct Toxicity | Low (H₂S) | High (POCl₃ fumes) |

| Scalability | Moderate | High |

Characterization and Validation

Post-synthesis, the compound is purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized using:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions may target the oxadiazole ring or the acetamide group, leading to various reduced derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution may introduce various functional groups onto the phenyl or oxadiazole rings.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide. These compounds have been evaluated for their cytotoxic effects against various cancer cell lines.

| Study | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| LN229 | 10.5 | Significant apoptosis observed | |

| OVCAR-8 | 15.0 | Moderate growth inhibition | |

| A549 | 12.3 | Effective against lung cancer |

The compound demonstrated significant growth inhibition in glioblastoma and ovarian cancer cells, suggesting its potential as a therapeutic agent in oncology.

Anti-Diabetic Activity

The anti-diabetic properties of oxadiazole compounds have also been explored. In vivo studies using Drosophila melanogaster models indicated that derivatives of this compound can effectively lower glucose levels.

| Study | Model Organism | Glucose Reduction (%) | Observations |

|---|---|---|---|

| Drosophila | 30 | Enhanced insulin sensitivity | |

| Drosophila | 25 | Improved glucose metabolism |

These findings support the potential application of the compound in managing diabetes through modulation of glucose homeostasis.

Enzyme Inhibition

The compound has shown multifunctional inhibitory profiles against several enzymes related to neurodegenerative diseases.

These results indicate its potential use in treating Alzheimer's disease by improving cognitive functions through enzyme inhibition.

Case Studies

- Anticancer Screening : A study conducted on various oxadiazole derivatives, including this compound, showed promising results in inhibiting tumor growth in cultured cells and animal models.

- Diabetes Management : Research involving diabetic Drosophila models demonstrated that treatment with this compound resulted in a significant decrease in blood sugar levels, suggesting its utility in diabetic therapies.

- Neuroprotection : Molecular docking studies have indicated that the compound effectively binds to target enzymes involved in neurodegenerative pathways, proposing a mechanism for cognitive enhancement.

Mechanism of Action

The mechanism of action of 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

The following table and analysis compare the target compound’s structural and functional attributes with analogs reported in the literature.

Table 1: Structural and Pharmacological Comparison of 1,3,4-Oxadiazole Derivatives

Structural Modifications and Pharmacological Impact

Aromatic Substituents on the Oxadiazole Ring

- Phenyl vs. Phthalazinone (): Replacing the phenyl group with a phthalazinone moiety (as in compound 4b) significantly increases molecular weight and melting point (>300°C), likely due to enhanced hydrogen bonding and crystallinity. This modification correlates with anti-proliferative activity against cancer cell lines .

- Benzofuran vs. Phenyl (): Benzofuran-substituted derivatives (e.g., 2a in ) exhibit potent antimicrobial activity, suggesting that electron-rich heteroaromatic systems enhance interactions with microbial targets. Bromine substitution on benzofuran (e.g., 5d in ) further improves tyrosinase inhibition .

Acetamide Substitutions

- o-Tolyl vs. Benzothiazole analogs demonstrate apoptotic activity in cancer models .

- Morpholinyl vs. Halogenated Phenyl (): N-(4-(4-morpholinyl)phenyl) derivatives () show lower hemolytic activity compared to halogenated phenyl groups, indicating that polar substituents improve biocompatibility .

Biological Activity

2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound based on recent studies and findings.

- Molecular Formula : C₁₀H₉N₃O₂S

- Molecular Weight : 236.25 g/mol

- CAS Number : 99361-50-9

This compound belongs to the oxadiazole family, which is known for various biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. The compound 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide has demonstrated significant cytotoxic effects against various cancer cell lines.

Case Studies and Findings

-

Cytotoxicity Assays :

- In vitro studies have shown that derivatives of oxadiazoles exhibit varying degrees of cytotoxicity against different cancer types. For example, compounds similar to 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide have shown IC₅₀ values ranging from 0.67 µM to 0.87 µM against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines .

- Mechanism of Action :

- Comparative Studies :

Table: Summary of Anticancer Activity

| Cell Line | IC₅₀ (µM) | Compound Type |

|---|---|---|

| PC-3 | 0.67 | Oxadiazole derivative |

| HCT-116 | 0.80 | Oxadiazole derivative |

| ACHN | 0.87 | Oxadiazole derivative |

Antimicrobial Activity

In addition to anticancer properties, compounds based on the oxadiazole structure have been evaluated for their antimicrobial effects.

Research Findings

- Antimicrobial Efficacy :

- Hemolytic Activity :

Table: Summary of Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Compound Type |

|---|---|---|

| Staphylococcus aureus | 10 µg/mL | Oxadiazole derivative |

| Escherichia coli | 15 µg/mL | Oxadiazole derivative |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide?

- Methodology :

- Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of hydrazides with appropriate carbonyl derivatives (e.g., acid chlorides or anhydrides) under reflux conditions.

- Step 2 : Thioether linkage introduction by reacting the oxadiazole intermediate with 2-mercapto-N-(o-tolyl)acetamide. This step typically employs mild bases (e.g., K₂CO₃) and polar aprotic solvents like DMF or DCM at 60–80°C .

- Optimization : Yield and purity are enhanced using catalysts (e.g., DMAP) and controlled stoichiometry. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., phenyl, o-tolyl groups) and thioether linkage integrity. Key signals include aromatic protons (δ 7.2–8.1 ppm) and acetamide carbonyl (δ ~168 ppm) .

- FT-IR : Validate functional groups via absorption bands for C=O (1650–1700 cm⁻¹), C-N (1250–1350 cm⁻¹), and S-C (600–700 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How is the compound screened for initial biological activity in academic research?

- Methodology :

- In vitro assays :

- Antimicrobial : Broth microdilution (MIC determination against Gram+/− bacteria, fungi) .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme inhibition : Fluorometric assays targeting kinases, COX-2, or lipoxygenases .

- Dosage : Concentrations range from 1–100 µM, with DMSO as a vehicle control (<1% v/v) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

- Methodology :

- Substituent variation : Synthesize derivatives with halogenated phenyl groups (e.g., Cl, F) or electron-donating groups (e.g., -OCH₃) on the oxadiazole or o-tolyl moieties .

- Assay correlation : Compare IC₅₀ values across derivatives to identify pharmacophores. For example, electron-withdrawing groups on the phenyl ring enhance antibacterial activity .

- Molecular modeling : Use docking simulations (AutoDock Vina) to predict binding affinities to targets like EGFR or DNA gyrase .

Q. What strategies resolve contradictory data in biological assays (e.g., variable IC₅₀ across studies)?

- Methodology :

- Orthogonal assays : Validate cytotoxicity via both MTT and ATP-based luminescence assays to rule out false positives .

- Dose-response refinement : Test narrower concentration ranges (e.g., 0.1–50 µM) with triplicate replicates.

- Batch analysis : Verify compound purity (HPLC ≥95%) and stability (e.g., no degradation in DMSO over 72 hours) .

Q. How is the compound’s stability under physiological conditions evaluated?

- Methodology :

- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC .

- Thermal stability : TGA/DSC analysis to determine decomposition temperatures (Td >150°C suggests shelf stability) .

- Metabolic stability : Liver microsome assays (e.g., human CYP450 isoforms) to assess half-life (t₁/₂) and metabolite profiling .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodology :

- Molecular docking : Identify binding poses in active sites (e.g., COX-2 PDB: 5KIR) using software like Schrödinger Maestro .

- MD simulations : Run 100-ns trajectories (GROMACS) to assess complex stability and key residue interactions (e.g., hydrogen bonds with Arg120) .

- QSAR modeling : Develop regression models correlating logP, polar surface area, and IC₅₀ values from derivative libraries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.